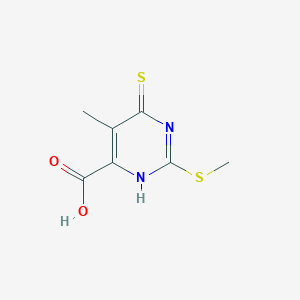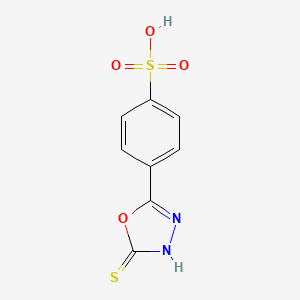
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. The presence of both sulfur and nitrogen atoms in the oxadiazole ring imparts unique chemical properties to this compound, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid typically involves the cyclization of hydrazides with carbon disulfide under basic conditions . For example, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide can be cyclized with carbon disulfide in ethanolic potassium hydroxide to yield the desired oxadiazole derivative .
Industrial Production Methods
The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Contain both sulfur and nitrogen atoms and are known for their antimicrobial and anticancer properties.
Thiadiazole Derivatives: Similar to oxadiazoles but with a different arrangement of sulfur and nitrogen atoms, also exhibiting diverse biological activities.
Uniqueness
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid is unique due to its specific substitution pattern and the presence of both sulfonic acid and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
116654-94-5 |
|---|---|
Molecular Formula |
C8H6N2O4S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonic acid |
InChI |
InChI=1S/C8H6N2O4S2/c11-16(12,13)6-3-1-5(2-4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)(H,11,12,13) |
InChI Key |
NLBJNGVVMATPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


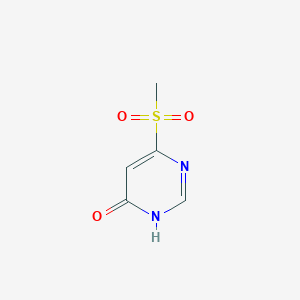

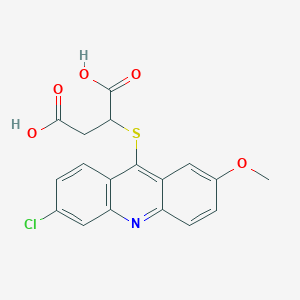

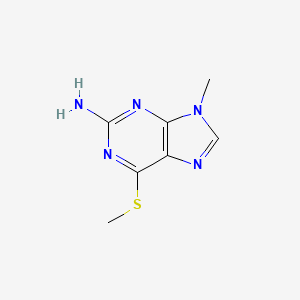
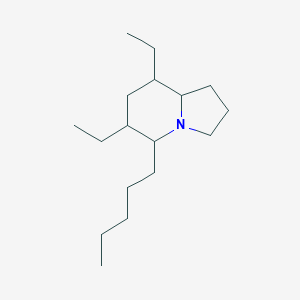
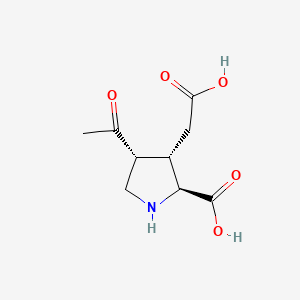
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)

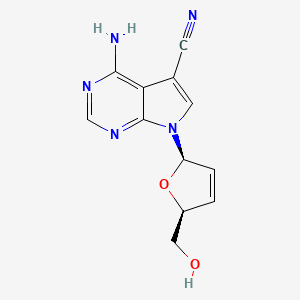
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)

